molecular formula C13H11NO3S B12587193 5-(3-Acetamidophenyl)thiophene-2-carboxylic acid CAS No. 618890-09-8

5-(3-Acetamidophenyl)thiophene-2-carboxylic acid

Cat. No.: B12587193
CAS No.: 618890-09-8
M. Wt: 261.30 g/mol
InChI Key: QWMLIMBCNBKZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Acetamidophenyl)thiophene-2-carboxylic acid: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of an acetamido group attached to the phenyl ring, which is further connected to the thiophene ring through a carboxylic acid group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetamidophenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Paal-Knorr reaction , where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring . Another method is the Gewald reaction , which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of transition metal-catalyzed reactions such as the Suzuki-Miyaura coupling. This method utilizes palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The choice of reagents and reaction conditions can be tailored to optimize yield and purity for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetamidophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Acetamidophenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Acetamidophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, contributing to its biological activity. The carboxylic acid group can undergo ionization, facilitating interactions with positively charged sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Acetamidophenyl)thiophene-2-carboxylic acid is unique due to the presence of the acetamido group, which imparts specific biological activities and enhances its potential as a drug candidate. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

618890-09-8

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

5-(3-acetamidophenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C13H11NO3S/c1-8(15)14-10-4-2-3-9(7-10)11-5-6-12(18-11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)

InChI Key

QWMLIMBCNBKZJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=C(S2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.